molecular formula C20H22N4O2 B3001927 N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-59-5

N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3001927
CAS No.: 866872-59-5
M. Wt: 350.422
InChI Key: QQJOKXNKNXCJKU-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at position 1 and a methyl group at position 3. The carboxamide moiety is linked to a 2,3-dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-5-26-17-11-9-16(10-12-17)24-15(4)19(22-23-24)20(25)21-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJOKXNKNXCJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the dimethyl and ethoxy substituents contributes to its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Case Studies :
    • A study reported that related triazole derivatives exhibited IC50 values ranging from 1.1 µM to 4.24 µM against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines .
    • Another investigation highlighted that compounds similar to N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide showed comparable efficacy to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • In Vitro Studies : Several derivatives demonstrated good inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .
  • Comparative Analysis : The activity was measured using the disk diffusion method and minimum inhibitory concentration (MIC) assays, with effective concentrations often lower than those of traditional antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

SubstituentEffect on ActivityReference
DimethylEnhances lipophilicity
EthoxyIncreases solubility
Triazole RingEssential for activity

This table summarizes how modifications to the compound's structure can influence its biological efficacy.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of N-(2,3-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : Enhanced by the ethoxy group.
  • Distribution : Lipophilicity aids in cellular uptake.
  • Metabolism : Predicted to undergo metabolic transformations typical for triazoles.

Computer-aided drug design tools have indicated that the compound possesses an acceptable ADME profile conducive for further development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Substituents

Key structural variations among analogues lie in the substituents on the triazole ring and the carboxamide-linked aryl groups. Below is a comparative analysis:

Compound Name / ID Triazole Substituents (Position 1) Carboxamide Substituents (N-linked) Molecular Weight (g/mol) Key References
Target Compound 4-Ethoxyphenyl 2,3-Dimethylphenyl 350.41* -
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 4-Ethoxyphenyl 352.39
N-(2,4-Dimethylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide 3-Fluorophenyl 2,4-Dimethylphenyl 324.35
1-(3,4-Dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Ethylphenyl 334.41
N-(3-Fluoro-4-((2-(pyrrolidine-1-carbonyl)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 3-Fluoro-4-pyridinyloxy phenyl 504.48
N-(2,3-Dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3-Fluoro-4-methylphenyl 2,3-Dimethylphenyl 354.38

*Calculated based on formula C₂₀H₂₂N₄O₂.

Key Observations:
  • Methyl vs. Ethyl Groups: The 2,3-dimethylphenyl group on the carboxamide (target) provides steric bulk compared to the 4-ethylphenyl group in , which may influence binding affinity in biological targets.

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